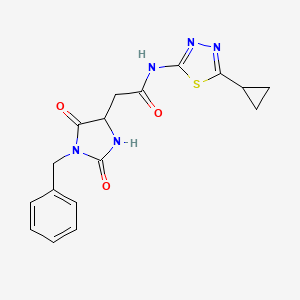![molecular formula C10H11N7O2 B10994861 N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide](/img/structure/B10994861.png)
N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment to the Pyrazine Ring: The triazole derivative is then reacted with a pyrazine carboxylic acid derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Final Assembly: The intermediate compounds are then subjected to further reactions to introduce the oxo and amino groups, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.
Substitution: The pyrazine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms into the pyrazine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The triazole and pyrazine rings are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring, in particular, is known to enhance the biological activity of many drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The pyrazine ring can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-oxo-3-(1H-1,2,4-triazol-1-ylamino)propyl]pyrazine-2-carboxamide
- N-[3-oxo-3-(4H-1,2,4-triazol-5-ylamino)propyl]pyrazine-2-carboxamide
Uniqueness
N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide is unique due to the specific positioning of the triazole ring and the oxo group. This configuration can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11N7O2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
N-[3-oxo-3-(1H-1,2,4-triazol-5-ylamino)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H11N7O2/c18-8(16-10-14-6-15-17-10)1-2-13-9(19)7-5-11-3-4-12-7/h3-6H,1-2H2,(H,13,19)(H2,14,15,16,17,18) |
InChI Key |
RLNIWKICZPPTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10994786.png)
![ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate](/img/structure/B10994792.png)
![N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10994794.png)
![ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B10994802.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine](/img/structure/B10994809.png)
![4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B10994815.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B10994821.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10994831.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994839.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10994840.png)
![methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10994841.png)
![N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10994846.png)

